molecular formula C12H13NO4 B2916411 4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 62836-52-6

4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2916411
CAS No.: 62836-52-6
M. Wt: 235.239
InChI Key: WJNJYUONVAQWHY-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a 4-methoxyphenyl substituent at position 4, a ketone group at position 2, and a carboxylic acid moiety at position 3 (Figure 1). This compound is synthesized via the reaction of 4-methoxyaniline with cyclopropane-1,1-dicarboxylate, yielding a 76% product as a beige solid . Key spectral data include:

  • ¹H NMR: δ 9.57 (NH), 7.49–7.42 (aromatic protons), 3.81 (OCH₃), 3.64 (pyrrolidine-H), 2.62–2.41 (CH₂) .
  • ¹³C NMR: δ 170.6 (C=O), 169.1 (CO₂H), 157.3 (aromatic C-O), 55.1 (OCH₃), 47.1 (pyrrolidine carbons) .

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-8-4-2-7(3-5-8)9-6-13-11(14)10(9)12(15)16/h2-5,9-10H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNJYUONVAQWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNC(=O)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetic acid with a suitable amine to form an intermediate, which is then cyclized to form the pyrrolidine ring. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxo derivatives, and substituted pyrrolidines .

Scientific Research Applications

4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents & Modifications Molecular Weight Key Properties/Data Reference
4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid 4-MeOPh, 2-oxo, 3-COOH 235.23* ¹H/¹³C NMR (δ 3.81 OCH₃, 170.6 C=O)
1-(3-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid 3-MeOPh (positional isomer) 235.23 Likely altered electronic properties
3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid 4-ClPh, 5-oxo (vs. 2-oxo) 241.66 Mp: 191°C; IR: NH, C=O peaks
4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid 4-MeOPh, no oxo group 221.25 Reduced polarity; lower molecular weight
1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid 4-MeOPh-CH₂ (benzyl), 5-oxo 249.26 Increased lipophilicity
1-(4-(Methoxycarbonyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid 4-(CO₂Me)Ph, 5-oxo 263.25 Electron-withdrawing substituent

*Calculated based on molecular formula C₁₂H₁₃NO₄.

Key Structural and Functional Differences

Oxo Group Position :

  • The 5-oxo analog (e.g., 3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid, ) shifts the ketone to position 5, altering hydrogen-bonding capacity and ring conformation .

Methoxycarbonyl substituents () increase acidity at the carboxylic acid position due to electron withdrawal, affecting solubility and metal coordination .

Functional Group Modifications :

  • Carboxamide derivatives (e.g., ) replace COOH with CONH₂, reducing acidity and altering pharmacokinetic properties like membrane permeability .

Biological Activity

4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid, also known as 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid, is an organic compound belonging to the class of pyrrolidine derivatives. Its unique structural features, including a methoxyphenyl group and a carboxylic acid moiety, have garnered attention for potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting key studies and findings.

Antimicrobial Activity

Research indicates that 4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably:

  • In vitro Studies : The compound has shown promising results against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values were recorded in the range of 20-30 µM , indicating moderate cytotoxicity compared to standard chemotherapeutic agents such as doxorubicin .
  • Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in tumor growth .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct biological activities attributed to the specific functional groups present in 4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid. For instance, while derivatives like 4-Methoxyphenylacetic acid exhibit anti-inflammatory properties, the pyrrolidine derivative shows a broader spectrum of activity, including both antimicrobial and anticancer effects.

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µM)
4-(4-Methoxyphenyl)-2-oxopyrrolidineYesYes20-30
4-Methoxyphenylacetic AcidModerateNoN/A
DoxorubicinNoYes0.5 - 5

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of this compound on MCF-7 cells, showing a significant reduction in cell viability (up to 46% ) after treatment with concentrations around 25 µM . The study concluded that the compound could be a potential candidate for further development as an anticancer agent .
  • Antimicrobial Assays : Another investigation focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 15 µg/mL , showcasing its potential as a therapeutic agent.

Q & A

Q. What safety protocols are critical when handling this compound?

  • Precautions :
  • Use fume hoods and PPE (gloves, goggles) due to potential irritancy (GHS Category 2) .
  • Avoid exposure to strong oxidizers (e.g., HNO3_3) to prevent decomposition into toxic byproducts .
  • Storage : Keep in airtight containers at −20°C under inert gas (N2_2) to prevent hydrolysis .

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